

A Cross-Species Comparative Guide to Coenzyme Q11 Protein Sequences

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the **Coenzyme Q11** (COQ11) protein, a crucial component in the biosynthesis of Coenzyme Q (ubiquinone). While essential in yeast, this guide highlights the intriguing absence of a direct ortholog in higher eukaryotes, including humans, posing significant questions for drug development and mitochondrial research.

Introduction to Coenzyme Q11

Coenzyme Q (CoQ) is a vital lipid-soluble antioxidant and an essential component of the electron transport chain in mitochondria.[1] Its biosynthesis is a complex process involving a suite of "COQ" proteins. In the model organism Saccharomyces cerevisiae (baker's yeast), the protein Coq11 has been identified as a key player, forming part of a multi-subunit complex known as the "CoQ-synthome" required for efficient CoQ biosynthesis.[1] Similarly, an ortholog of COQ11 has been characterized in the fission yeast Schizosaccharomyces pombe, underscoring its importance in fungal CoQ production.[1][2]

This guide presents a cross-species comparison of COQ11 protein sequences, revealing its conservation in yeast and its apparent absence in several key metazoan model organisms. This information is critical for researchers studying CoQ biosynthesis, mitochondrial function, and for professionals in drug development targeting pathways involving CoQ.

Comparative Analysis of COQ11 Protein Sequences



A comparative analysis of COQ11 protein sequences was conducted across various species, from unicellular yeasts to complex vertebrates. The protein sequences for Saccharomyces cerevisiae and Schizosaccharomyces pombe were retrieved from their respective genome databases. To identify potential orthologs in other species, a protein BLAST (Basic Local Alignment Search Tool) search was performed using the S. cerevisiae COQ11 sequence as the query against the proteomes of Drosophila melanogaster (fruit fly), Caenorhabditis elegans (nematode), Danio rerio (zebrafish), Mus musculus (mouse), and Homo sapiens (human).

The results, summarized in the table below, indicate that while a clear ortholog exists between the two yeast species, no significant sequence similarity, indicative of a direct ortholog, was found in the selected metazoan species.

Species	Gene/Protein Name	UniProt Accession	Sequence Length (Amino Acids)	BLASTp Results vs. S. cerevisiae COQ11
Saccharomyces cerevisiae	COQ11	P32351	277	-
Schizosaccharo myces pombe	coq11	O94254	288	E-value: 2e-48, 34% Identity
Drosophila melanogaster	-	-	-	No significant similarity found
Caenorhabditis elegans	-	-	-	No significant similarity found
Danio rerio	-	-	-	No significant similarity found
Mus musculus	-	-	-	No significant similarity found
Homo sapiens	-	-	-	No significant similarity found

Phylogenetic Relationship of Yeast COQ11



To visualize the evolutionary relationship between the identified yeast COQ11 proteins, a phylogenetic tree was constructed. The protein sequences of S. cerevisiae and S. pombe COQ11 were aligned, and the phylogenetic tree was generated based on this alignment.

Caption: Phylogenetic tree of yeast COQ11 proteins.

Experimental Protocols

This section details the methodologies for key experiments relevant to the cross-species comparison of COQ11.

Protein Sequence Alignment and Phylogenetic Analysis

Objective: To compare the amino acid sequences of COQ11 from different species and infer their evolutionary relationships.

Protocol:

- Sequence Retrieval: Obtain the FASTA formatted protein sequences of COQ11 from relevant databases such as the Saccharomyces Genome Database (SGD) and PomBase for S. cerevisiae and S. pombe, respectively.
- Multiple Sequence Alignment (MSA):
 - Utilize a multiple sequence alignment tool such as Clustal Omega.
 - Input the retrieved FASTA sequences into the alignment tool.
 - Execute the alignment using default parameters (e.g., Gonnet protein weight matrix, gap opening penalty of 10, and gap extension penalty of 0.2).
 - The output will show conserved, semi-conserved, and non-conserved residues across the sequences.
- Phylogenetic Tree Construction:
 - Use the generated alignment file as input for a phylogenetic analysis program (e.g., MEGA
 Molecular Evolutionary Genetics Analysis).



- Choose a method for tree construction, such as the Neighbor-Joining (NJ) method or the Maximum Likelihood (ML) method.
- For the NJ method, compute the evolutionary distances using a model such as the Poisson correction model.
- For the ML method, select a substitution model that best fits the data (e.g., determined by the model selection feature in the software).
- Perform a bootstrap analysis (e.g., 1000 replicates) to assess the statistical support for the branches of the tree.
- Visualize and interpret the resulting phylogenetic tree.

Co-immunoprecipitation (Co-IP) for COQ Synthome Analysis

Objective: To experimentally verify the interaction of COQ11 with other COQ proteins within the CoQ-synthome in yeast.

Protocol:

- Yeast Strain and Growth: Use a yeast strain expressing a tagged version of a COQ protein of interest (e.g., Coq5-FLAG). Grow the yeast culture to mid-log phase in an appropriate medium.
- Mitochondrial Isolation: Harvest the yeast cells and perform enzymatic digestion of the cell wall. Lyse the resulting spheroplasts and isolate mitochondria by differential centrifugation.
- Mitochondrial Lysis: Resuspend the isolated mitochondria in a non-denaturing lysis buffer containing a mild detergent (e.g., digitonin) and protease inhibitors to preserve proteinprotein interactions.
- Immunoprecipitation:
 - Incubate the mitochondrial lysate with anti-FLAG agarose beads (or a primary antibody followed by protein A/G beads) to capture the tagged protein and its interacting partners.



- Wash the beads several times with the lysis buffer to remove non-specifically bound proteins.
- Elution: Elute the protein complexes from the beads using a competitive elution method (e.g., 3X FLAG peptide) or by boiling in SDS-PAGE sample buffer.
- Western Blot Analysis:
 - Separate the eluted proteins by SDS-PAGE.
 - Transfer the proteins to a PVDF membrane.
 - Probe the membrane with primary antibodies specific for COQ11 and other known COQsynthome components.
 - Use appropriate secondary antibodies conjugated to a detectable enzyme (e.g., HRP) and visualize the protein bands using a chemiluminescent substrate.

Coenzyme Q Functional Assay in Yeast

Objective: To assess the impact of COQ11 deletion on Coenzyme Q biosynthesis and respiratory function in yeast.

Protocol:

- Yeast Strains: Use a wild-type yeast strain and a coq11Δ deletion mutant strain.
- Growth Phenotype Analysis:
 - Grow the strains in a rich medium containing a fermentable carbon source (e.g., YPD -Yeast Extract Peptone Dextrose).
 - Serially dilute the cultures and spot them onto plates containing a fermentable carbon source (e.g., YPD) and a non-fermentable carbon source (e.g., YPG - Yeast Extract Peptone Glycerol).
 - Incubate the plates at 30°C and monitor growth. A respiratory-deficient mutant will fail to grow on the non-fermentable carbon source.



- · Coenzyme Q Extraction and Analysis:
 - Grow liquid cultures of the wild-type and coq11∆ strains.
 - Harvest the cells and extract lipids, including Coenzyme Q, using a solvent mixture (e.g., methanol/petroleum ether).
 - Analyze the Coenzyme Q content by High-Performance Liquid Chromatography (HPLC)
 coupled with a UV or electrochemical detector.
 - Compare the levels of CoQ6 (the predominant form in S. cerevisiae) between the wildtype and mutant strains.

Signaling Pathways and Experimental Workflows Simplified Coenzyme Q Biosynthesis Pathway in Yeast

The biosynthesis of Coenzyme Q in yeast is a multi-step process that takes place in the mitochondria. Several COQ proteins, including COQ11, are organized into a large complex to facilitate the efficient production of CoQ.

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